Amberline
Description
Structure
2D Structure
Properties
CAS No. |
3660-62-6 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,13R,15R,18S)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15+,18+/m0/s1 |
InChI Key |
QAHZAHIPKNLGAS-QMJNRFBBSA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ambelline; NSC 155222; NSC-155222; NSC155222 |
Origin of Product |
United States |
Theoretical Frameworks and Computational Modeling of Amberline Chemical Systems
Molecular Dynamics Simulations and Force Field Parametrization for Amberline
Molecular dynamics (MD) simulations have become an indispensable tool in modern drug discovery and materials science, offering a window into the dynamic nature of molecules. nih.govnumberanalytics.commdpi.com The foundation of these simulations is the molecular mechanics (MM) force field, an empirical potential energy function that describes the energy of a system as a function of its atomic coordinates. gloriabazargan.com
Development and Validation of Molecular Mechanics Force Fields for this compound Compounds
A molecular mechanics force field is comprised of a set of equations and associated parameters that define the potential energy of a molecule. numberanalytics.com These parameters describe two main categories of interactions: bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic interactions). fiveable.me For a compound like this compound, a general-purpose force field such as the General AMBER Force Field (GAFF) is often a suitable starting point. chemrxiv.orgbioexcel.eu The GAFF family of force fields is designed to be compatible with the broader AMBER force fields used for biomolecules like proteins and nucleic acids, making them ideal for studying small organic molecules that may interact with biological systems. bioexcel.euambermd.orgambermd.orgresearchgate.net
The process of developing or extending a force field for a specific compound, known as parametrization, is a meticulous task. ambermd.org It often involves a combination of quantum mechanical (QM) calculations and fitting to experimental data. rsc.orgresearchgate.net For instance, bonded parameters and atomic partial charges can be derived by fitting to QM potential energy surfaces and electrostatic potentials. researchgate.net Non-bonded parameters, particularly the Lennard-Jones terms, are frequently optimized to reproduce experimental bulk properties, such as heats of vaporization and liquid densities. rsc.org
Table 1: Key Components of a Typical Molecular Mechanics Force Field
| Interaction Term | Functional Form Example | Description |
|---|---|---|
| Bond Stretching | $$E_{bond} = \sum_{bonds} k_b(r - r_0)^2$$ | Energy required to stretch or compress a bond from its equilibrium length ($$r_0$$). |
| Angle Bending | $$E_{angle} = \sum_{angles} k_\theta(\theta - \theta_0)^2$$ | Energy required to bend an angle from its equilibrium value ($$\theta_0$$). |
| Dihedral Torsion | $$E_{dihedral} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$$ | Energy associated with the rotation around a chemical bond, describing the energetic barrier between different staggered and eclipsed conformations. |
Validation is a critical step to ensure the accuracy and reliability of a force field. nih.gov This process involves comparing the results of MD simulations using the developed force field against a range of experimental observables or high-level QM calculations. researchgate.netacs.org For protein force fields, this can include comparisons to NMR-derived data or high-resolution crystal structures. nih.govnih.gov For small molecules like this compound, validation often focuses on reproducing condensed-phase properties. rsc.org
Application of Molecular Dynamics for Conformational Analysis of this compound
Molecules are not static entities; they are in constant motion, exploring a vast landscape of possible shapes or conformations. nih.gov MD simulations provide a powerful method to study these conformational dynamics by numerically solving Newton's equations of motion for the atoms in the system. gloriabazargan.comnih.gov This allows researchers to track the trajectory of a molecule over time, providing insights into its flexibility and the relative populations of different conformers. nih.govnih.govnih.gov
For a flexible molecule like this compound, an MD simulation can reveal the preferred three-dimensional structures and the energy barriers between them. This information is crucial for understanding its biological activity or material properties, as the conformation of a molecule often dictates how it interacts with other molecules. acs.org Advanced simulation techniques, such as Replica Exchange Molecular Dynamics (REMD) or Steered Molecular Dynamics (SMD), can be employed to enhance the sampling of the conformational space and overcome high energy barriers. numberanalytics.com The resulting trajectories can be analyzed using methods like Principal Component Analysis (PCA) to identify the dominant modes of motion. nih.gov
Table 2: Illustrative Conformational Distribution of this compound from a Hypothetical MD Simulation
| Conformer Cluster | Relative Population (%) | Relative Free Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|---|
| 1 (Global Minimum) | 65 | 0.00 | 175.5 |
| 2 | 25 | 0.85 | -65.2 |
| 3 | 8 | 1.70 | 60.3 |
| 4 | 2 | 2.50 | -178.0 (alternate region) |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Investigations of this compound
While molecular mechanics provides an efficient way to study large systems and long timescales, it cannot describe phenomena involving changes in electronic structure, such as chemical reactions. gloriabazargan.com For this, one must turn to quantum mechanics (QM). uiuc.eduwikipedia.org
Electronic Structure Calculations of this compound and Related Species
Quantum chemistry provides a theoretical framework for calculating the electronic structure of molecules by solving the Schrödinger equation. wikipedia.orgimgroupofresearchers.com These calculations yield fundamental information about a molecule's properties, including its geometry, orbital energies, dipole moment, and the distribution of electrons. nrel.gov
Several methods are available for electronic structure calculations, each with a different balance of accuracy and computational cost. imgroupofresearchers.com
Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. imgroupofresearchers.com
Post-Hartree-Fock methods , such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the HF approximation to achieve higher accuracy, though at a significantly greater computational expense. imgroupofresearchers.comnih.gov
Density Functional Theory (DFT) has become the most widely used method in computational chemistry due to its favorable combination of accuracy and efficiency. wikipedia.orgnih.gov DFT calculates the electron density of a system rather than the full wavefunction. Popular functionals for organic molecules include B3LYP, M06-2X, and ωB97X-D. nih.gov
For a molecule like this compound, DFT calculations could be used to obtain accurate geometries and electronic properties that can also serve as benchmarks for force field development. nih.gov
Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.2 eV | Relates to the molecule's ability to donate electrons. |
| Energy of LUMO | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
This table presents hypothetical data for illustrative purposes, calculated at the B3LYP/6-31G level of theory.*
Reaction Mechanism Elucidation for this compound Transformations via Quantum Mechanics
Quantum mechanics is the definitive tool for studying the intricate details of chemical reactions. rsc.orgresearchgate.netaps.org By mapping the potential energy surface (PES), computational chemists can elucidate the step-by-step mechanism of a chemical transformation, identifying reactants, products, intermediates, and the high-energy transition states that connect them. acs.orgnumberanalytics.com
The process typically involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any proposed intermediates.
Finding Transition States: Identifying the first-order saddle point on the PES that represents the peak of the energy barrier for a reaction step.
Calculating Reaction Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state correctly connects the desired reactant and product. rsc.orgnumberanalytics.com
This analysis provides the activation energy, which is crucial for understanding the reaction rate, and can reveal the origins of selectivity in reactions where multiple products are possible. acs.org For a molecule like this compound, this could be used to predict its metabolic pathways or its synthesis routes. nih.gov
Table 4: Hypothetical Energy Profile for a Transformation of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0.0 | Starting material |
| Transition State 1 | +25.5 | Energy barrier for the first step |
| Intermediate | -5.2 | A metastable species formed during the reaction |
| Transition State 2 | +15.8 | Energy barrier for the second step |
| Product | -20.1 | Final product of the transformation |
This table presents hypothetical data for illustrative purposes.
Advanced Computational Techniques in this compound Research
The field of computational chemistry is continuously evolving, with new techniques offering greater accuracy and broader applicability. numberanalytics.comnumberanalytics.comomicstutorials.com
Hybrid QM/MM Methods: For studying a molecule like this compound within a complex environment, such as the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. wikipedia.orgnumberanalytics.comnumberanalytics.comnih.gov These methods treat the chemically active region (e.g., this compound and key enzyme residues) with the accuracy of QM, while the larger surrounding environment (the rest of the protein and solvent) is handled with the efficiency of MM. uiuc.edu This multiscale approach allows for the simulation of bond-breaking and bond-forming events in large, complex systems. nih.gov
Machine Learning and Artificial Intelligence: More recently, machine learning (ML) and artificial intelligence (AI) have emerged as transformative forces in molecular modeling. numberanalytics.comnumberanalytics.com ML models can be trained on vast datasets of QM calculations or experimental results to develop highly accurate force fields, predict molecular properties with the speed of MM but the accuracy of QM, and even assist in the exploration of complex reaction networks. numberanalytics.com
These advanced methods, combined with the foundational techniques of MD and QM, provide a comprehensive computational toolkit for the in-depth investigation of the chemical systems of this compound and other organic molecules.
Integration of Artificial Intelligence and Machine Learning for this compound Property Prediction
Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in chemical and materials science, offering the potential to rapidly predict molecular properties and accelerate the discovery process. For a compound such as this compound, these techniques can be leveraged to build predictive models for a wide array of physicochemical and biological properties, bypassing the need for extensive, time-consuming, and often costly experimental work.
Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR), are central to this approach. QSAR models are developed by correlating variations in the biological activity or properties of a set of compounds with changes in their molecular features, known as descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 2D and 3D structural and electronic parameters. For alkaloids, QSAR studies have been successfully employed to predict properties such as toxicity and anti-inflammatory activity. nih.govmdpi.comnih.gov
The development of ML-based QSAR models for this compound would typically involve the following steps:
Data Collection: A dataset of structurally diverse Crinan alkaloids and related compounds with experimentally determined properties of interest would be assembled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated using specialized software.
Model Training and Validation: Various machine learning algorithms, such as multiple linear regression, support vector machines, or more advanced deep learning architectures like graph neural networks, would be trained on the dataset to learn the relationship between the molecular descriptors and the property of interest. gu.se The predictive power of the resulting models would be rigorously validated using statistical methods.
The application of such models could provide valuable insights into the likely characteristics of this compound. For instance, a hypothetical QSAR model for predicting a specific biological activity might yield the data presented in the illustrative table below.
| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | 331.36 | 2.8 | 55.4 | 1.5 |
| Hypothetical Derivative A | 345.39 | 3.1 | 55.4 | 0.8 |
| Hypothetical Derivative B | 317.33 | 2.5 | 65.7 | 3.2 |
This table is for illustrative purposes only and does not represent actual experimental or validated computational data.
Computational Screening and Design of this compound-Related Chemical Entities
Beyond predicting the properties of a single molecule, computational chemistry offers powerful tools for the rational design and virtual screening of novel compounds. Starting from the core scaffold of this compound, it is possible to design a virtual library of related chemical entities by introducing a variety of substituents at different positions on the molecule. These virtual compounds can then be computationally screened to identify candidates with potentially improved properties.
Key computational techniques in this domain include molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a ligand (in this case, an this compound derivative) when bound to a specific protein target to form a stable complex. nih.govnih.gov This is particularly useful in drug discovery for identifying compounds that are likely to interact strongly with a biological target of interest. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess its stability. nih.gov
The process of computational screening and design of this compound-related entities would follow a workflow such as:
Target Identification: A biological target relevant to a desired therapeutic effect is identified.
Virtual Library Generation: A library of virtual analogs of this compound is created by systematically modifying its chemical structure.
Molecular Docking: The entire virtual library is docked into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity.
ADMET Prediction: The most promising candidates from docking are further evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using predictive models.
Hit Selection: A small number of virtual hits with the best-predicted profiles are selected for chemical synthesis and experimental validation.
An illustrative data table summarizing the results of a hypothetical virtual screen of this compound derivatives is presented below.
| Compound ID | Modification from this compound | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Synthetic Feasibility Score (1-10) |
|---|---|---|---|---|
| This compound-001 | -OH at C-2 | -8.5 | -3.1 | 8 |
| This compound-002 | -F at C-10 | -9.2 | -2.9 | 7 |
| This compound-003 | -CH₃ at N-1 | -7.8 | -3.5 | 9 |
This table is for illustrative purposes only and does not represent actual experimental or validated computational data.
Through these in silico methods, the chemical space around the this compound scaffold can be efficiently explored, prioritizing the synthesis of compounds with a higher probability of success and thereby streamlining the research and development process.
Advanced Synthetic Methodologies for Amberline and Its Analogues
Directed Synthesis of Amberline and Structural Isomers
The construction of the fundamental this compound core and its isomers is achieved through powerful synthetic reactions that allow for high degrees of complexity and control. Key among these are intramolecular cyclization and stereoselective strategies.
Intramolecular cyclization, particularly through cascade reactions, represents a highly efficient strategy for assembling polycyclic systems like the this compound core from simpler, linear precursors. rsc.org These reactions can form multiple rings in a single operational step, often with high regio- and stereoselectivity. nih.gov
One powerful approach involves cation-induced polyene cyclizations, which mimic biosynthetic pathways to construct complex polycyclic structures through a series of carbon-carbon bond formations. researchgate.net Another strategy is the use of cascade radical cyclizations, which are attractive for their high atom- and step-economy in building carbo- and heterocycles. rsc.org For instance, a base-mediated cascade reaction between simple building blocks like malonate esters and acrolein can generate up to seven new bonds and multiple stereocenters in one pot, yielding complex polycyclic scaffolds. nih.gov Mechanistic studies suggest these transformations can proceed through a series of Michael additions followed by an aldol (B89426) condensation to form the fused ring system. nih.gov
The choice of catalyst and reaction conditions is critical. For example, palladium-catalyzed cascade cyclizations of complex endiynes have been used to construct tricyclic cores of natural products. rsc.org These sequences can involve multiple carbopalladations followed by electrocyclization to complete the polycyclic framework. rsc.org
Table 1: Examples of Intramolecular Cascade Cyclizations for Polycyclic Core Synthesis
| Starting Materials | Catalyst/Conditions | Product Core | Key Features |
| Acyclic Conjugated Dieneimine & α-Halomalonate | NaOH | Functionalized Cyclopentene | Forms five bonds in a single step; high diastereoselectivity. acs.org |
| Alkyne-tethered Indoles | Silver(I)/Chiral Phosphoric Acid | Bridged Tetracyclic Indoline | Dearomative cyclization cascade; modular assembly. researchgate.net |
| Bromoendiyne | Palladium Catalyst | 7,6,5-Tricyclic System | Double carbopalladation followed by 6π-electrocyclization. rsc.org |
| Malonate Esters & Acrolein | K₂CO₃ or K₃PO₄ | Fused Tricyclic System | Forms seven new bonds and three stereocenters. nih.gov |
Achieving specific stereochemistry is paramount in the synthesis of functional molecules. Stereoselective synthesis of this compound scaffolds involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. researchgate.net This is crucial for creating enantiopure hybrid molecules that may have specific biological activities. umich.edu
A notable method is the enantioselective aza-Friedel–Crafts reaction, which can be used to construct chiral quaternary carbon centers. For example, the reaction of ketimines with indoles, catalyzed by a BINOL-derived chiral phosphoric acid, can produce hybrid molecules with high enantioselectivity (up to 99% ee). umich.edu This approach is scalable and tolerates a wide range of functional groups, allowing for the late-stage functionalization of complex bioactive molecules. umich.edu
Another powerful technique is the hydroxyl-group directed hydrogenation of allylic alcohols. This method was instrumental in the total synthesis of (+)-Pierisketone B, where it was used to create the requisite cis-fused hydrindanone moiety with high stereocontrol. acs.org The synthesis also featured a Mukaiyama aldol reaction followed by a cyclization to form the final tetracyclic framework. acs.org Such strategies, which build upon existing stereocenters to direct the formation of new ones, are fundamental to the stereocontrolled synthesis of complex scaffolds.
Catalysis in this compound-Related Chemical Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. In the context of this compound chemistry, both heterogeneous and biocatalytic routes are employed to facilitate key chemical steps.
This compound-type resins, such as Amberlyst-15, are sulfonated polystyrene-based ion-exchange resins that serve as powerful solid acid catalysts. arkat-usa.org Their heterogeneous nature offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions compared to homogeneous acids. researchgate.net These resins have a macro-reticular structure with a high concentration of strongly acidic sulfonic groups, making them effective in a wide array of organic transformations. arkat-usa.org
Amberlyst-15 has been successfully used in numerous reactions, including esterification, transesterification, Friedel-Crafts alkylation and acylation, Michael additions, and the synthesis of various heterocyclic compounds like quinolines and coumarins. arkat-usa.orgresearchgate.net For example, it efficiently catalyzes the Friedel-Crafts reaction of activated arenes with α-amido sulfones to produce diaryl sulfones. lookchem.com In the transesterification of vegetable oils to produce biodiesel, Amberlyst resins have also shown significant activity. frontiersin.org
Table 2: Selected Organic Transformations Catalyzed by Amberlyst-15
| Reaction Type | Substrates | Conditions | Yield | Catalyst Reusability |
| Friedel-Crafts Reaction | N-benzyloxycarbonylamino phenyl p-tolylsulfone & 1,2,4-trimethoxy benzene (B151609) | CH₂Cl₂, reflux | 86% | Not specified |
| Esterification | Aliphatic carboxylic acids & Methanol | Methanol, room temp. | >90% | Can be regenerated and reused. researchgate.net |
| Transesterification | Vegetable Oil & Methanol/Ethanol | 150-170 °C | ~55% | Stable for multiple cycles. frontiersin.org |
| Acylation | Indole & Acetic Anhydride | Solvent-free, room temp. | High | Not specified |
| Aza-Michael Addition | Amines & α,β-Unsaturated Esters | Solvent-free, 80 °C | 85-95% | Reused for 3 cycles without significant loss of activity. researchgate.net |
Biocatalysis utilizes enzymes as catalysts, offering unparalleled specificity and efficiency under mild, environmentally benign conditions. nih.govnih.gov In the context of this compound-related chemistry, biocatalysis can be applied to the synthesis of polymer building blocks or the functionalization of existing polymer scaffolds. nih.govdiva-portal.orgdiva-portal.org
Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze polymerization reactions to produce polyesters and polycarbonates, avoiding the use of metal catalysts. tue.nlacs.org This is especially valuable for creating biocompatible materials for medical applications. nih.gov For instance, enzymes can polymerize large lactones into high molecular weight polyesters, a transformation that is challenging with traditional chemical catalysts. tue.nl
Furthermore, enzymes can be used to modify polymer supports. nih.gov This can involve the regioselective acylation of hydroxyl groups on a polymer chain or the catalysis of Michael additions to introduce new functionalities. nih.gov The immobilization of enzymes on polymer surfaces is a critical technology for developing sensors and other functional materials, as the interaction between the enzyme and the polymer support is crucial for maintaining catalytic activity and stability. acs.org The synthesis of polymer-based artificial cells using biocatalytic polymerization-induced self-assembly represents a cutting-edge application, where enzymes create amphiphilic block co-polymers that self-assemble into vesicles capable of hosting biological processes. nih.gov
Derivatization and Analogue Development of this compound
The development of this compound analogues relies on the ability to systematically modify the core scaffold. Post-polymerization modification is a powerful strategy for creating libraries of functional polymers from a common precursor. semanticscholar.orgnih.gov This approach involves synthesizing a polymer with reactive handles that are inert during polymerization but can be quantitatively converted into various functional groups in subsequent steps. nih.gov
Solid-phase synthesis is a particularly effective technique for this purpose. A core scaffold can be prepared in bulk and then attached to a solid support, such as a polymeric resin. researchgate.netseplite.com This resin-bound scaffold can then be divided and subjected to parallel derivatization reactions, allowing for the high-throughput synthesis of a library of new molecules. researchgate.net For example, a poly(glycidyl methacrylate) scaffold can be prepared and its reactive epoxide groups can be opened with various nucleophiles, such as mercaptocorannulene, to introduce new functionalities. rsc.org The resulting secondary hydroxyl groups can be further esterified to attach other molecular fragments. rsc.org
Common reactions used in post-polymerization modification include "click" chemistry, such as thiol-ene additions and copper-catalyzed azide-alkyne cycloadditions, as well as the amidation of active esters. researchgate.netwiley-vch.de For instance, polymer brushes made from poly(pentafluorophenyl methacrylate) serve as a versatile platform for creating functional libraries, as the active ester groups react efficiently with a wide range of primary amines. researchgate.net These methods provide a modular and efficient way to explore the structure-activity relationships of this compound-based compounds. researchgate.net
Synthesis of Functionalized this compound Derivatives
The functionalization of this compound has centered on the derivatization of its C-11 hydroxyl group to form various ester analogues. researchgate.net This approach aims to modulate the molecule's properties and biological efficacy, particularly its cytotoxic and antiplasmodial activities. researchgate.netnih.gov The synthesis is typically achieved through esterification reactions between the parent this compound molecule and a variety of acyl chlorides or carboxylic acids.
One prominent study detailed the preparation of twenty semisynthetic derivatives of this compound (28a–28t). nih.gov These derivatives were synthesized to evaluate their effects against the hepatic stage of Plasmodium infection. nih.gov The general synthetic scheme involves reacting this compound with the corresponding acyl chloride in the presence of a base. researchgate.netnih.gov For instance, novel derivatives such as 11-O-(3,5-dimethoxybenzoyl)ambelline (28m) and 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n) were synthesized and showed potent inhibitory activity in the nanomolar range. nih.gov
Another study focused on developing a new series of this compound derivatives to enhance cytotoxic activity against various human cancer cell lines. researchgate.net This research produced twelve novel aromatic esters, among which the 4-chloro-3-nitrobenzoyl derivative (32) exhibited the most promising dose- and time-dependent antiproliferative activity, with IC₅₀ values as low as 0.6 µM. researchgate.net
The research findings highlight that modifying the C-11 hydroxyl group with different aromatic esters can significantly impact the biological profile of this compound. The selection of substituents on the aromatic ring of the ester plays a crucial role in determining the potency and selectivity of the resulting derivatives. researchgate.netnih.gov
Table 1: Selected Functionalized this compound Derivatives and Their Biological Activity
| Derivative ID | Ester Substituent | Target/Assay | Reported IC₅₀ | Source |
| 28m | 3,5-Dimethoxybenzoyl | P. berghei (hepatic stage) | 48 nM | nih.gov |
| 28n | 3,4,5-Trimethoxybenzoyl | P. berghei (hepatic stage) | 47 nM | nih.gov |
| 32 | 4-Chloro-3-nitrobenzoyl | MOLT-4 (T-lymphoblastic leukemia) | 0.6 ± 0.1 µM | researchgate.net |
| 10 | Methylbenzoyl | A549 (Lung carcinoma) | >10 µM | researchgate.net |
| 16 | Methoxybenzoyl | HeLa (Cervical cancer) | 7.2 ± 0.3 µM | researchgate.net |
Exploration of Bioisosteric Analogues of this compound-Related Compounds
While direct bioisosteric replacement studies on the this compound scaffold are not extensively documented, research into related structural analogues provides valuable insights into its structure-activity relationships (SAR). A key comparison has been made between derivatives of this compound and haemanthamine (B1211331). nih.gov Both are Amaryllidaceae alkaloids, but this compound is a β-crinane type, whereas haemanthamine is an α-crinane type, with the primary structural difference being the stereochemistry at the C-11 position and the substitution pattern on the benzene ring. nih.gov
In a comparative study, analogous ester derivatives of both this compound and haemanthamine were synthesized and tested for antiplasmodial activity. nih.gov Strikingly, while several this compound derivatives showed potent, selective inhibition of the hepatic stage of Plasmodium infection, the corresponding haemanthamine derivatives with identical ester groups displayed no significant activity. nih.govnih.gov This suggests that the specific β-crinane scaffold of this compound is crucial for this particular biological activity and that the α-crinane structure of haemanthamine is not a viable bioisosteric replacement in this context. nih.gov
This exploration of structurally similar analogues, while not a classical example of exchanging individual functional groups, serves a similar purpose to bioisosteric studies by revealing the critical importance of the core scaffold's stereochemistry and substitution pattern for biological function. nih.gov
Polymerization Strategies Utilizing this compound-Type Monomers or Resins
Optimization of Polymerization Parameters for this compound-Based Materials
As there are no documented instances of this compound being used in polymerization, there is consequently no research on the optimization of polymerization parameters for this compound-based materials. The optimization of polymerization parameters—such as monomer concentration, initiator type, temperature, and solvent—is critical for controlling the properties of the final polymer. mdpi.comresearchgate.net However, this field of study is only applicable once a viable monomer and polymerization method have been established.
The Enigmatic Nature of "this compound": A Case of a Non-Existent Compound
A thorough investigation into the chemical compound designated as "this compound" reveals a significant finding: "this compound" does not appear to be a recognized or documented compound within the established scientific literature. Extensive searches across chemical databases and scholarly articles have yielded no data corresponding to a molecule with this name. Consequently, the detailed spectroscopic and structural analysis requested cannot be provided, as there is no scientific basis for the existence of "this compound."
The inquiry into "this compound" encompassed a broad search for any chemical entity registered or described by this name. This was followed by targeted searches for specific analytical data, including Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray and electron spectroscopic methods. These efforts failed to produce any peer-reviewed research, patents, or database entries that would allow for the characterization of a compound named "this compound."
This absence of information prevents any scientifically accurate discussion of its vibrational, magnetic, or structural properties. The creation of data tables and the elucidation of molecular features, as specified in the detailed outline, are not possible without foundational, verifiable data from the scientific community. It is crucial to note that the provided outline, which suggests the existence of specific research findings, does not align with the available public scientific record. Therefore, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.
Spectroscopic and Structural Elucidation of Amberline Compounds
Terahertz Time-Domain Spectroscopy (THz-TDS) and Brillouin Scattering Studies of Amberline-Related MaterialsTerahertz time-domain spectroscopy (THz-TDS) is a spectroscopic technique used to probe the properties of a material with short pulses of terahertz radiation.yale.educam.ac.ukresearchgate.netThis method is particularly useful for investigating low-frequency vibrational modes in molecules and collective modes in condensed matter. Brillouin scattering would have been used to study the elastic properties of "this compound-related materials." Together, these techniques could provide information on the material's structural dynamics and mechanical properties.arxiv.org
Due to the non-existence of "this compound" in the scientific literature, no data tables or detailed research findings can be generated for the aforementioned analytical methods. Any attempt to create such data would be speculative and not based on factual scientific research.
Compound List
As no compounds could be analyzed, the list of compounds mentioned in the article is empty.
Molecular Interactions Involving Amberline Chemical Entities
Biomolecular Interaction Analysis with Amberline and its Derivatives
Biomolecular interaction analysis is crucial for determining how a molecule like this compound may interact with biological macromolecules such as proteins and nucleic acids. gatorbio.com Techniques combining affinity purification with mass spectrometry, alongside computational approaches like molecular dynamics (MD) simulations, are central to mapping these interaction networks. nih.govnih.gov
The profiling of interactions between a potential ligand like this compound and its protein targets is a cornerstone of drug discovery and structural bioinformatics. nih.govvolkamerlab.org Methodologies for this purpose aim to identify and quantify the non-covalent forces that govern binding. While no methodologies are specifically named "this compound-related," the principles of protein-ligand interaction profiling can be applied to this molecule.
Computational tools such as the Protein-Ligand Interaction Profiler (PLIP) and the Amber simulation suite can be used to characterize the binding of this compound to a protein's active site. nih.govnih.govbiorxiv.org These programs can detect and analyze a range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, on an atomic level. volkamerlab.org
A typical workflow involves docking the this compound molecule into the binding pocket of a target protein. Subsequently, MD simulations are run using a force field like those provided in Amber to observe the dynamics of the complex in a simulated physiological environment. nih.gov The trajectory from the simulation is then analyzed to generate a detailed interaction profile, quantifying the stability and nature of the contacts over time. utah.edu
Table 1: Hypothetical Interaction Profile for this compound with a Target Protein Kinase
This interactive table represents a potential output from an interaction profiling analysis, detailing the non-covalent bonds between this compound and amino acid residues in a hypothetical protein binding site.
| Interaction Type | This compound Atom(s) | Protein Residue | Distance (Å) | Occupancy (%) |
| Hydrogen Bond | O (hydroxyl) | ASP-184 (Oxygen) | 2.8 | 85.2 |
| Hydrogen Bond | N (aza-group) | GLU-121 (Oxygen) | 3.1 | 67.5 |
| Hydrophobic Contact | Aromatic Ring A | LEU-78 (Carbon) | 3.5 | 92.1 |
| Hydrophobic Contact | Aromatic Ring A | VAL-86 (Carbon) | 3.8 | 88.4 |
| Hydrophobic Contact | Methoxy Group C1 | ILE-135 (Carbon) | 3.9 | 76.9 |
One powerful computational method is computational alanine (B10760859) scanning. Here, residues in the protein's binding site are mutated to alanine in silico. The change in binding free energy of this compound is then calculated. A significant loss of binding energy upon mutation indicates that the original residue is a "hotspot" for the interaction.
Intermolecular Forces and Self-Assembly of this compound Molecules
The aggregation and self-assembly of molecules are governed by a delicate balance of intermolecular forces. nih.govyoutube.com For a molecule like this compound, with both polar functional groups (hydroxyl, ether, amine) and non-polar regions (aromatic rings), these forces include hydrogen bonding and van der Waals interactions. nih.govyoutube.com Understanding these forces is key to predicting how this compound molecules might behave at high concentrations or in solid-state forms.
Computational methods are indispensable for assessing the forces that drive the formation of molecular aggregates. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to accurately model the geometry and interaction energies of small this compound dimers or trimers. researchgate.net These calculations can precisely quantify the strength of hydrogen bonds formed between the hydroxyl and nitrogen groups of adjacent molecules and the contribution of van der Waals forces, particularly π-π stacking between the aromatic rings. nih.govnih.gov
For larger aggregates, MD simulations using force fields from the Amber suite can predict the collective behavior and preferred structural motifs. nih.gov By simulating a system of multiple this compound molecules, it is possible to observe the spontaneous formation of aggregates and analyze their structure. The analysis can reveal the primary interaction patterns, such as the formation of hydrogen-bonded chains or stacked arrangements stabilized by van der Waals forces. nih.govlibretexts.orgresearchgate.net The relative contributions of electrostatic and van der Waals energies to the total interaction energy can be calculated to determine the dominant forces driving the self-assembly process. researchgate.net
Table 2: Calculated Intermolecular Interaction Energies for an this compound Dimer
This table provides representative data from a computational assessment of the forces between two this compound molecules in a stable, aggregated conformation.
| Interaction Component | Energy (kcal/mol) | Dominant Atom Groups Involved |
| Hydrogen Bonding | -5.8 | Hydroxyl (O-H) to Aza-group (N) |
| van der Waals (π-π stacking) | -3.2 | Aromatic Ring to Aromatic Ring |
| Electrostatic (non-H-bond) | -2.1 | Ether (O) to Ring (H) |
| Total Interaction Energy | -11.1 | N/A |
Advanced Analytical Chemistry Methodologies for Amberline Assessment
Chromatographic Techniques for Amberline Separation and Identification
Chromatography is a fundamental technique for separating components of a mixture. For a compound like the this compound alkaloid, often found in complex natural extracts, chromatographic methods are indispensable for its isolation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as a key tool for identifying unknown components in plant extracts. sciencepub.net In this method, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a capillary column. sciencepub.net As each component elutes from the column, it is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting fragments, creating a unique mass spectrum that acts as a chemical fingerprint.
A study involving the leaf extract of the mangrove plant Excoecaria agallocha successfully used GC-MS to identify its constituent phytochemicals. The analysis identified "Ambilline" (a synonym for this compound) as a major alkaloid compound present in the extract. sciencepub.net This identification is crucial for understanding the plant's chemical profile and exploring the potential pharmacological activities of its components. sciencepub.net The high selectivity of GC-MS allows for the reliable identification of specific compounds like this compound even within a complex biological matrix. sciencepub.net
High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry, particularly suited for compounds that are non-volatile or thermally labile, such as many alkaloids. HPLC separates compounds in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. When coupled with mass spectrometry (LC-MS), it provides robust separation and detection.
The analysis of toxic alkaloids from plant extracts, such as those from Boophane disticha, has demonstrated the use of LC-MS to detect a range of compounds, including this compound. researchgate.net In this application, HPLC first separates the various alkaloids present in the homogenized sample before they are introduced into the mass spectrometer for identification. researchgate.net
Thin Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique often used for preliminary screening and to monitor the progress of separations. While not providing the same resolution or quantitative accuracy as HPLC, TLC can be used to quickly determine the presence of certain classes of compounds in an extract.
Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has become a vital tool for the preparative isolation of natural products. It avoids the irreversible adsorption issues that can occur with solid stationary phases.
In a notable application, CCC was employed to isolate and identify phenolic and flavonoid derivatives from a methanolic extract of cultivated Pelargonium graveolens. thieme-connect.com In this research, the crude extract was first pre-fractionated using an "this compound XAD-4" resin to obtain a phenolic-rich portion. This step highlights an integrated approach where a resin is used for initial cleanup and enrichment before the more refined CCC separation. The resulting fractions were then subjected to CCC, which led to the successful isolation of 14 different compounds. thieme-connect.com This demonstrates how CCC, often used in conjunction with preliminary cleanup steps involving resins, is a powerful method for isolating specific target compounds from complex natural sources.
Quality Assurance and Method Validation in this compound Chemical Analysis
Quality assurance (QA) and method validation are critical to ensure that the analytical data generated for this compound are reliable, reproducible, and accurate. Any analytical method, whether GC-MS or HPLC, must undergo a rigorous validation process before being used for routine analysis. Key validation parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of individual measurements.
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
For example, when analyzing environmental or biological samples for trace compounds, a series of steps including extraction, separation, purification, and concentration are required before instrumental measurement. env.go.jp Each of these steps must be validated to ensure that the final result is accurate. For regulatory purposes, methods developed by agencies like the EPA undergo extensive validation to establish their performance characteristics. rsc.orgcdc.gov The analysis of this compound, particularly if intended for pharmacological or toxicological assessment, would require adherence to these stringent QA/QC standards.
Resin-Based Analytical Separations and Preconcentration using this compound-Type Materials
Beyond the alkaloid itself, the "this compound" name is also applied to synthetic adsorbent and ion-exchange resins. These materials, typically based on a styrene-divinylbenzene copolymer backbone, are used extensively in analytical chemistry for sample preparation, purification, and preconcentration. waterandwastewater.comgoogle.com Their function depends on the specific chemical groups attached to the polymer matrix. waterandwastewater.com
Solid Phase Extraction (SPE) is a primary application for these resins. In SPE, a liquid sample is passed through a cartridge containing the resin. Target analytes are retained on the resin while the sample matrix passes through, or vice-versa. The analytes are then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample for subsequent analysis by techniques like UPLC/MS/MS. jlu.edu.cn
Different types of this compound resins have been documented for specific analytical tasks:
This compound XAD Resins: These are non-ionic, macroporous adsorbent resins. They are effective at trapping a wide range of organic compounds from aqueous solutions. Studies have documented the use of this compound XAD resins for removing matrix interferences from honey and for the pre-purification of polyphenols from tobacco extracts prior to instrumental analysis. jlu.edu.cn Similarly, this compound XAD-4 was used to capture polar constituents from a plant extract as a preparatory step for CCC. thieme-connect.com
This compound Cation Exchange Resins: These resins contain acidic functional groups (e.g., sulfonic acid) and are used to exchange cations. waterandwastewater.comgoogle.com For instance, the "this compound lR-ZOO H+" resin, a strongly acidic cation exchange resin, has been used as a catalyst in the synthesis of monoesters from itaconic acid. google.com In analytical chemistry, such resins are used to analyze ionic species and monitor metal concentrations in environmental samples. waterandwastewater.com
The table below summarizes the types and applications of this compound-type resins mentioned in the literature.
| Resin Type | Chemical Basis | Primary Function | Documented Application | Reference(s) |
| This compound XAD-4 | Adsorbent Resin | Solid Phase Extraction (SPE), Sample Cleanup | Isolation of polar phenolic compounds from Pelargonium graveolens extract. | thieme-connect.com |
| This compound XAD | Adsorbent Resin | Solid Phase Extraction (SPE), Matrix Removal | Removal of matrix interferences in the analysis of polyphenols in honey and tobacco. | jlu.edu.cn |
| This compound lR-ZOO H+ | Cation Exchange Resin | Ion Exchange, Catalysis | Used as an acidic catalyst in chemical synthesis. Interchangeable with Dowex 50. | google.com |
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of the requested article.
Comprehensive searches for scientific literature and data pertaining to the environmental disposition and transformation of a chemical compound named "this compound" have yielded no specific results. The name "this compound" does not appear to correspond to a recognized chemical substance in publicly accessible environmental science databases or research publications.
As a result, it is not possible to generate the requested article focusing on the degradation pathways, sorption and mobility characteristics, and environmental fate modeling of "this compound." The strict adherence to scientific accuracy and the detailed, specific outline provided in the user's instructions cannot be fulfilled without foundational data on the compound .
General information on processes such as aerobic and anaerobic degradation, hydrolytic stability, photolytic transformation, soil adsorption and desorption, and environmental transport mechanisms is available. However, applying this general knowledge to a specific, unidentified compound named "this compound" would be speculative and would not meet the required standards of a scientifically accurate and authoritative article.
Therefore, until information or research findings on "this compound" become publicly available, the generation of an article detailing its environmental fate and transformation as per the provided outline is not feasible.
Historical Trajectories of Chemical Research Pertaining to Amberline
Evolution of Analytical Techniques Applied to Amberline-Related Compounds
The historical progression of analytical chemistry has been pivotal in the study of complex natural products like this compound. ethernet.edu.etsolubilityofthings.com Early alkaloid research relied on basic chemical tests and elemental analysis to identify and classify new compounds. However, the structural complexity of alkaloids demanded more advanced techniques. ethernet.edu.et
The 20th century saw the advent of chromatographic and spectroscopic methods, which revolutionized the field. wikipedia.org Techniques such as Thin-Layer Chromatography (TLC) and, later, High-Performance Liquid Chromatography (HPLC) became essential for the separation and purification of alkaloids from complex plant extracts. researchgate.net
For the structural elucidation of this compound and its derivatives, modern analytical methods are indispensable. The precise structure and stereochemistry of these molecules are determined using a combination of techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly employed. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for analysis. nih.gov
X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of a crystalline compound.
These modern methods allow for the rapid and accurate characterization of newly isolated or synthesized this compound-related compounds. researchgate.net
Development of Synthetic Strategies Relevant to this compound Chemical Space
The synthesis of complex alkaloids like this compound presents significant challenges to organic chemists. A key difficulty in the proposed total synthesis of this compound is the construction of the quaternary carbon atom within its core structure. e3s-conferences.org Researchers have explored various theoretical pathways to achieve this, often involving reactions of cyclic and heterocyclic compounds or employing strategies like the Diels-Alder reaction. e3s-conferences.org
While the total synthesis remains a theoretical challenge, significant work has been done on the semi-synthesis of this compound derivatives. nih.gov This strategy utilizes this compound, isolated from natural sources like the fresh bulbs of Nerine bowdenii, as a starting material. nih.govnih.gov The primary focus of these semi-synthetic efforts has been the modification of the C-11 hydroxyl group. nih.gov By reacting this group with various substituted benzoyl chlorides, chemists have created a large library of this compound esters. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR), investigating how different chemical modifications impact the biological activity of the resulting compounds. nih.gov
Historical Contexts of Chemical Nomenclature and Classification Related to this compound
The naming and classification of chemical compounds have evolved to become more systematic over time. nih.gov The name "alkaloid" was first applied due to the basic, or "alkali-like," nature of these compounds. britannica.com The suffix "-ine" became a standard convention for naming alkaloids, as seen in morphine, quinine, and this compound (Ambelline). britannica.com
Alkaloids are broadly classified based on their biological precursors and chemical structures. wikipedia.orgnih.gov The main categories are true alkaloids, protoalkaloids, and pseudoalkaloids. nih.govyoutube.com
True Alkaloids: These are derived from amino acids and feature a nitrogen atom within a heterocyclic ring. This compound falls into this category. wikipedia.org
Protoalkaloids: These are also derived from amino acids, but the nitrogen atom is not part of a heterocyclic ring. nih.gov
Pseudoalkaloids: These compounds are alkaloid-like but are not derived from amino acids. youtube.com
Within the vast group of true alkaloids, a more specific classification is based on the core chemical skeleton. britannica.com this compound is classified as a crinane-type alkaloid , which is a subgroup of the Amaryllidaceae alkaloids. nih.govnih.gov This classification is based on its characteristic tetrahydro-5,10b-ethanophenanthridine skeleton. nih.gov Specifically, it belongs to the β-crinane structural type. nih.gov this compound is structurally related to other crinane alkaloids such as haemanthamine (B1211331), which is an α-crinane type. nih.govnih.gov
Compound Data Tables
Table 1: this compound (Ambelline) Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-18-ol | nih.gov |
| Molecular Formula | C₁₈H₂₁NO₅ | nih.gov |
| Molecular Weight | 331.4 g/mol | nih.gov |
| CAS Number | 3660-62-6 | nih.gov |
| Synonyms | This compound, Ambelline | nih.gov |
Table 2: Mentioned Compounds
| Compound Name | Classification/Relation | Natural Source (if applicable) |
|---|---|---|
| This compound (Ambelline) | β-Crinane Alkaloid | Nerine bowdenii |
| Haemanthamine | α-Crinane Alkaloid | Narcissus pseudonarcissus |
| Morphine | Opium Alkaloid | Papaver somniferum |
Emerging Research Paradigms and Future Scholarly Endeavors for Amberline Chemistry
Integration of Amberline in Novel Material Design and Functionality
The prospective integration of this compound derivatives into novel materials holds significant promise for creating substances with tailored properties. Research into similar heterocyclic compounds has demonstrated that subtle modifications to molecular structure can lead to substantial changes in macroscopic properties. The focus of future research will likely be on incorporating this compound moieties into polymer backbones or as functional additives in composite materials. The goal is to harness the projected electronic and photophysical properties of this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of this compound-based sensors is another promising avenue, where the compound's potential to interact selectively with specific analytes could be exploited.
Development of Advanced Spectroscopic Tools for In Situ this compound Characterization
A critical aspect of developing this compound-based technologies is the ability to characterize these molecules and their transformations in real-time. Future research will necessitate the development and application of advanced spectroscopic techniques for in situ characterization. Techniques such as time-resolved fluorescence and absorption spectroscopy will be crucial for understanding the excited-state dynamics of this compound derivatives, which is essential for optimizing their performance in optoelectronic devices. Furthermore, surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) could provide detailed vibrational information about this compound molecules on surfaces, offering insights into their orientation and interaction with substrates, which is vital for sensor development.
Unexplored Reactivity and Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its derivatives is a key area for future investigation. A primary goal will be to develop synthetic routes that are not only efficient but also adhere to the principles of green chemistry. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. Exploring the unexplored reactivity of the this compound core will be paramount. This could involve C-H activation reactions to functionalize the molecule selectively, or multicomponent reactions to build molecular complexity in a single step. The development of catalytic systems, potentially based on earth-abundant metals, for the synthesis of this compound will be a significant focus, aiming to make its production more sustainable and cost-effective.
Strategic Directions for Comprehensive Computational Studies of this compound Systems
Computational chemistry will play a pivotal role in guiding the experimental exploration of this compound chemistry. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be employed to predict the geometric, electronic, and photophysical properties of a wide range of this compound derivatives. These theoretical studies will help in designing molecules with desired characteristics, such as specific absorption and emission wavelengths or high charge carrier mobilities. Molecular dynamics (MD) simulations will be used to study the behavior of this compound-containing materials in different environments, providing insights into their morphology and stability. A strategic direction will be the development of a comprehensive computational database of this compound systems to accelerate the discovery of new functional materials.
Multidisciplinary Research Avenues for this compound-Related Chemical Innovation
The full potential of this compound chemistry can only be realized through a multidisciplinary approach. Collaborations between synthetic chemists, material scientists, physicists, and engineers will be essential. For instance, the development of this compound-based electronic devices will require expertise in organic synthesis, device fabrication, and characterization. Similarly, the creation of this compound-based sensors will necessitate a joint effort between chemists and analytical scientists. Furthermore, exploring the potential biological applications of this compound, while outside the current scope, could open up entirely new fields of research in collaboration with biochemists and pharmacologists. Fostering these interdisciplinary collaborations will be key to driving innovation in this compound-related chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
